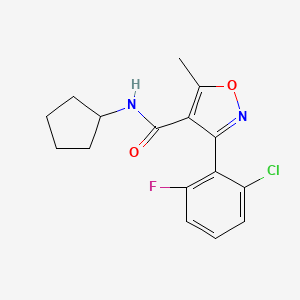![molecular formula C14H20N2O4S B5844574 N-(2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5844574.png)
N-(2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, commonly known as MEM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MEM is a sulfonamide derivative that has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MEM is not fully understood. However, it has been suggested that MEM may exert its therapeutic effects by inhibiting the activity of enzymes involved in various metabolic pathways. For instance, MEM has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. MEM has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is involved in neuronal signaling.
Biochemische Und Physiologische Effekte
MEM has been found to exhibit various biochemical and physiological effects. For instance, MEM has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). MEM has also been found to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Moreover, MEM has been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
MEM has several advantages for lab experiments. It is easy to synthesize and has a high yield. Moreover, MEM is stable and can be stored for a long time without degradation. However, MEM has some limitations for lab experiments. It is relatively expensive compared to other sulfonamide derivatives. Moreover, MEM has low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of MEM. One direction is to investigate the potential use of MEM in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential use of MEM as an antifungal and antibacterial agent. Moreover, further studies are needed to elucidate the mechanism of action of MEM and its potential interactions with other drugs. Finally, the development of more efficient and cost-effective synthesis methods for MEM would facilitate its use in scientific research.
Conclusion
In conclusion, MEM is a sulfonamide derivative that has gained significant attention in scientific research due to its potential therapeutic applications. MEM has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects. MEM has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Further studies are needed to elucidate the mechanism of action of MEM and its potential applications in scientific research.
Synthesemethoden
MEM can be synthesized using various methods, including the reaction of 2-methoxybenzaldehyde and pyrrolidine with ethyl chloroacetate, followed by reaction with methanesulfonyl chloride. Another method involves the reaction of 2-methoxybenzaldehyde and pyrrolidine with ethyl acetoacetate, followed by reaction with methanesulfonyl chloride. The yield of MEM using these methods ranges from 55% to 85%.
Wissenschaftliche Forschungsanwendungen
MEM has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. MEM has also been studied for its potential use in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease. Moreover, MEM has shown potential as an antifungal and antibacterial agent.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-20-13-8-4-3-7-12(13)16(21(2,18)19)11-14(17)15-9-5-6-10-15/h3-4,7-8H,5-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSOWRUVPKEDJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)N2CCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204848 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-Methoxy-phenyl)-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

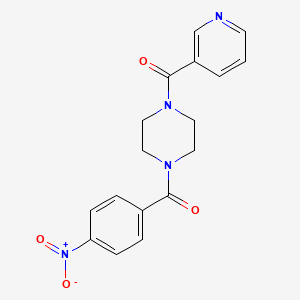
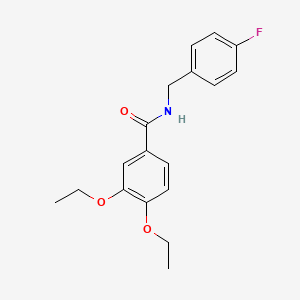
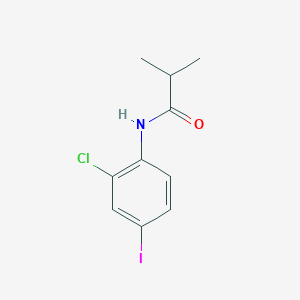
![N'-[(3-chloro-4-methylbenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5844530.png)
![2-(4-nitrophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5844536.png)
![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5844544.png)
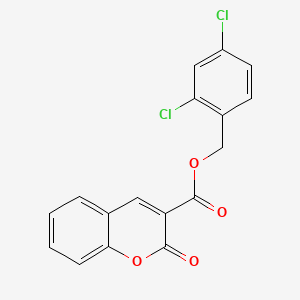
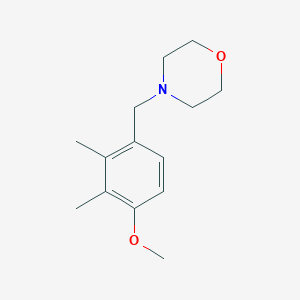
![4-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5844589.png)
![ethyl 3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxylate](/img/structure/B5844594.png)
![2,8,9-trimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5844601.png)

